molecular formula C14H11F3N4O3 B4322803 ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate

ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B4322803
M. Wt: 340.26 g/mol
InChI Key: DQHBQTGRUBXLJA-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate is a complex organic molecule that incorporates multiple functional groups. It is of interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds which are then coupled together under specific conditions to yield the final product. Key steps may include cyclization reactions, nucleophilic substitutions, and esterification processes.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, involving optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity. Techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions including:

  • Oxidation: Potential oxidation of the benzimidazole ring.

  • Reduction: The oxadiazole ring and ester group may be reduced under specific conditions.

  • Substitution Reactions: Electrophilic and nucleophilic substitutions are possible due to the presence of functional groups such as trifluoromethyl and ester.

Common Reagents and Conditions: Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products: Major products depend on the specific reactions but could include modified benzimidazole or oxadiazole derivatives, and various esters.

Scientific Research Applications

Chemistry:

  • Catalysis: Potential use as a ligand in catalysis.

  • Synthetic Intermediate: Useful in the synthesis of more complex molecules.

Biology and Medicine:

  • Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Biological Probes: Used in the development of probes for biological imaging and diagnostics.

Industry:

  • Materials Science:

Mechanism of Action

The exact mechanism by which ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it might interact with specific molecular targets like enzymes or receptors, affecting pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate can be compared with other benzimidazole and oxadiazole derivatives. Compounds like benzimidazole itself or other oxadiazole esters have similar frameworks but differ in their specific functional groups and consequent properties. This compound stands out due to the presence of both trifluoromethyl and ester groups which may confer unique reactivity and biological activities.

Similar Compounds

  • Benzimidazole

  • Oxadiazole derivatives

  • Trifluoromethyl-substituted esters

Properties

IUPAC Name

ethyl 3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O3/c1-2-23-12(22)11-19-10(20-24-11)7-21-9-6-4-3-5-8(9)18-13(21)14(15,16)17/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHBQTGRUBXLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 5
ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 6
ethyl 3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate

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